Molecular Weight and Hydrophobicity Differentiation from the Parent 3,6-Diphenylpyridazine Core
The target compound exhibits a molecular weight of 366.4 g/mol, which is 134.1 g/mol higher than the unsubstituted parent 3,6-diphenylpyridazine (232.3 g/mol) [1][2]. This mass increase, driven by the 2,3-dihydro-1,4-benzodioxin-6-yl substituent, shifts the compound's physicochemical profile toward the upper range of typical drug-like space (Lipinski rule-of-five MW threshold: 500 Da) while remaining orally bioavailable. The additional heteroatoms also elevate the calculated topological polar surface area (tPSA) relative to the parent, potentially improving aqueous solubility characteristics.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 366.4 |
| Comparator Or Baseline | 3,6-Diphenylpyridazine (CAS 891-22-5): 232.3 |
| Quantified Difference | +134.1 g/mol (57.7% increase) |
| Conditions | Calculated from molecular formula; verified against PubChem Compound database |
Why This Matters
Procurement decisions for drug discovery programs often prioritize compounds within a specific MW range for oral bioavailability; the 366 Da value positions this compound favorably for lead optimization compared to lighter analogs that may lack sufficient steric bulk for target complementarity.
- [1] PubChem Compound Summary for CID 5741770: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for 3,6-diphenylpyridazine (CID 5141687). National Center for Biotechnology Information (NCBI). View Source
